Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate
Description
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a brominated thiazole derivative featuring a morpholino substituent at position 5 and an ethyl ester group at position 4 of the heterocyclic ring. The bromine atom at position 2 enhances its reactivity in nucleophilic substitution reactions, making it valuable in synthetic chemistry and pharmaceutical intermediates. The morpholino group contributes to hydrogen-bonding capabilities and solubility, distinguishing it from simpler thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-2-16-9(14)7-8(17-10(11)12-7)13-3-5-15-6-4-13/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIKHUJXXNZTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the biological activity of thiazole derivatives in various biological systems.
Medicine: Developing pharmaceuticals and exploring its potential as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues, their substituents, and similarity scores (derived from computational or empirical assessments) are summarized below:
| Compound Name | CAS Number | Substituents (Thiazole Positions) | Similarity Score | Key Functional Differences |
|---|---|---|---|---|
| Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate | Not Provided | 2-Br, 5-morpholino, 4-COOEt | Reference (1.00) | N/A |
| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | 2-Br, 4-COOEt | 0.81 | Lacks morpholino group at position 5 |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | 2-Br, 4-Me, 5-COOEt | 0.81 | Methyl at position 4, ester at position 5 |
| 2-Bromo-5-methylthiazole-4-carboxylic acid | 1194374-25-8 | 2-Br, 5-Me, 4-COOH | 0.94 | Carboxylic acid at position 4, methyl at 5 |
| Methyl 2-bromo-5-methylthiazole-4-carboxylate | 170235-26-4 | 2-Br, 5-Me, 4-COOMe | 0.84 | Methyl ester instead of ethyl ester |
| Ethyl 4-bromooxazole-2-carboxylate | 1935016-52-6 | Oxazole ring, 4-Br, 2-COOEt | N/A | Oxazole core (O vs. S in thiazole) |
Key Differences in Properties and Reactivity
Morpholino vs. Methyl/Hydrogen Substituents
The morpholino group in the target compound introduces a cyclic tertiary amine with an oxygen atom, enabling hydrogen-bond donor/acceptor interactions. This contrasts with methyl or hydrogen substituents in analogues (e.g., 2-Bromo-5-methylthiazole-4-carboxylic acid), which lack such polar interactions. The morpholino group enhances solubility in polar solvents and may improve bioavailability in pharmaceutical contexts .
Ester vs. Carboxylic Acid Groups
Ethyl esters (e.g., Ethyl 2-bromothiazole-4-carboxylate) increase lipophilicity compared to carboxylic acids (e.g., 2-Bromo-5-methylthiazole-4-carboxylic acid), affecting membrane permeability and metabolic stability. The ethyl ester in the target compound balances reactivity and stability, whereas carboxylic acids are more polar and prone to ionization .
Thiazole vs. Oxazole Cores
Replacing sulfur in thiazole with oxygen (oxazole derivatives, e.g., Ethyl 4-bromooxazole-2-carboxylate) reduces aromaticity and electron density. Thiazoles generally exhibit higher reactivity in electrophilic substitutions due to sulfur’s electron-donating effects .
Bromine Position and Leaving Group Potential
All compounds listed have bromine at position 2, but steric and electronic environments differ. The morpholino group’s electron-donating resonance effects may slightly deactivate the thiazole ring, whereas methyl groups (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) could increase steric hindrance at adjacent positions .
Pharmaceutical Relevance
Compounds with morpholino substituents are prevalent in kinase inhibitors and antimicrobial agents due to their hydrogen-bonding capacity. For example, the morpholino group in the target compound may mimic natural substrates in enzyme-binding pockets, unlike methyl or ester-only analogues .
Crystallographic and Conformational Analysis
The morpholino ring’s puckering (if present) could influence crystal packing, as described by Cremer and Pople’s ring puckering coordinates .
Biological Activity
Ethyl 2-bromo-5-morpholinothiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, which is known for its pharmacological relevance. The thiazole ring structure contributes to the compound's ability to interact with various biological targets. The presence of bromine and morpholine enhances its lipophilicity and bioavailability, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against several bacterial strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhi | 4 |
These results suggest that the compound may serve as a lead for developing new antibiotics, particularly against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
A study reported that treatment with this compound resulted in:
- Inhibition of cell proliferation by up to 70% in MCF-7 (breast cancer) cells.
- Induction of apoptosis as evidenced by increased Annexin V staining.
These findings underscore the potential of this compound in cancer therapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell growth and division.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study 1 : A murine model of breast cancer demonstrated reduced tumor size following administration of the compound at a dosage of 20 mg/kg.
- Study 2 : In a model of bacterial infection, treatment with the compound resulted in a significant decrease in bacterial load compared to control groups.
These studies highlight the compound's dual role as both an antimicrobial and anticancer agent, suggesting its versatility in therapeutic applications .
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves:
- Construction of the thiazole ring with the carboxylate group at the 4-position.
- Introduction of the morpholine substituent at the 5-position.
- Selective bromination at the 2-position of the thiazole ring.
This sequence ensures regioselective functionalization and high purity of the target compound.
Preparation of Thiazole Core with Carboxylate Group
The starting material is often an ethyl thiazole-4-carboxylate derivative. For example, ethyl 2-aminothiazole-4-carboxylate can be used as a precursor. According to research on related thiazole derivatives, the ethyl 2-aminothiazole-4-carboxylate is synthesized by cyclization reactions involving α-haloketones and thiourea derivatives, followed by esterification to introduce the ethyl carboxylate group.
Selective Bromination at the 2-Position
Bromination at the 2-position of the thiazole ring is a key step to obtain the 2-bromo derivative. This is usually performed by electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine under mild conditions to avoid over-bromination or side reactions.
The reaction is typically carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to control regioselectivity and yield. The presence of the morpholine substituent may influence the reactivity and requires optimization of reaction conditions.
Purification and Characterization
After synthesis, the crude product is purified by standard methods such as:
- Extraction with ethyl acetate.
- Washing with brine and aqueous solutions to remove impurities.
- Drying over anhydrous magnesium sulfate.
- Evaporation under reduced pressure.
- Chromatographic purification on silica gel.
Characterization is performed using analytical techniques including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^13C NMR).
- Mass Spectrometry (MS).
- Infrared (IR) spectroscopy.
- Elemental analysis.
Example Synthetic Procedure (Hypothetical Based on Literature)
Research Findings and Optimization
Reaction Conditions: The nucleophilic substitution of morpholine is sensitive to temperature and solvent choice. Mild heating (50-80 °C) in polar aprotic solvents improves yield and selectivity.
Bromination Selectivity: Controlled addition of brominating agent at low temperature minimizes side reactions and polybromination. Use of NBS is preferred over elemental bromine for better control.
Purification: Crystallization from ethyl acetate/hexane mixtures yields high-purity crystals suitable for further use.
Yields: Overall yields for the multi-step synthesis range between 50-80%, depending on the optimization of each step.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|
| Thiazole core synthesis | Cyclization of α-haloketone with thiourea | Formation of ethyl thiazole-4-carboxylate | 70-90 |
| Halogenation at 5-position | Chlorination with SO2Cl2 or similar | Introduces leaving group for morpholine substitution | 80-85 |
| Morpholine substitution | Morpholine, reflux in ethanol/acetonitrile | Nucleophilic substitution at 5-position | 70-90 |
| Bromination at 2-position | NBS in dichloromethane, 0-5 °C | Electrophilic bromination, regioselective | 60-80 |
| Purification | Extraction, drying, chromatography | High purity product isolation | - |
Q & A
Q. What experimental controls mitigate synthetic byproducts?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
